

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: 7-Chloro-2-methylquinolin-4-ol

CAS No.: 15644-88-9

Cat. No.: B3024622

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CAS Number: 15644-88-9 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1]

This guide provides a comprehensive technical overview of **7-Chloro-2-methylquinolin-4-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the well-documented biological importance of the quinoline scaffold, this document will detail the synthesis, characterization, safety protocols, and potential applications of this molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Quinoline and its derivatives are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2][3] This structural motif is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory drugs. The diverse biological activities of quinoline derivatives underscore the importance of synthesizing and characterizing novel analogues such as **7-Chloro-2-methylquinolin-4-ol** for potential drug discovery programs.

Synthesis of 7-Chloro-2-methylquinolin-4-ol

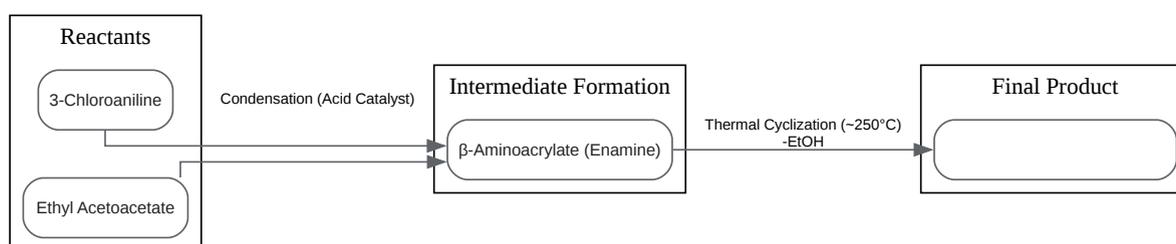
The most established and versatile method for the synthesis of 4-hydroxyquinolines, including **7-Chloro-2-methylquinolin-4-ol**, is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β -ketoester, followed by a high-temperature cyclization. For the synthesis of **7-Chloro-2-methylquinolin-4-ol**, the logical starting materials are 3-chloroaniline and ethyl acetoacetate.

The Conrad-Limpach Synthesis: Mechanism and Rationale

The Conrad-Limpach synthesis proceeds in two key stages:

- **Enamine Formation:** The reaction begins with the acid-catalyzed condensation of the aniline (3-chloroaniline) with the β -ketoester (ethyl acetoacetate). This step forms a β -aminoacrylate, also known as an enamine. This is the kinetically favored product at lower temperatures.[6]
- **Thermal Cyclization:** The enamine intermediate then undergoes an intramolecular cyclization at high temperatures (typically around 250 °C) to form the 4-hydroxyquinoline ring system, with the elimination of ethanol.[5] The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[5][7]

The choice of 3-chloroaniline as the starting material is dictated by the desired substitution pattern of the final product. The chlorine atom at the 3-position of the aniline ring will result in the chlorine atom at the 7-position of the quinoline ring system after cyclization. The methyl group at the 2-position and the hydroxyl group at the 4-position of the final product are derived from the ethyl acetoacetate reactant.



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Caption: Conrad-Limpach synthesis workflow for **7-Chloro-2-methylquinolin-4-ol**.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis.^{[6][7]} Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Enamine Intermediate

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate.
- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the ethanol byproduct and excess ethyl acetoacetate under reduced pressure. The crude β -aminoacrylate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

- In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.^[7]
- Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
- Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.
- Allow the reaction mixture to cool to room temperature. The product, **7-Chloro-2-methylquinolin-4-ol**, will often precipitate from the solvent.

- Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Physicochemical and Spectroscopic Characterization

Due to the limited availability of specific experimental data for **7-Chloro-2-methylquinolin-4-ol**, the following information is a combination of data for the target compound where available and data for the closely related analogue, 7-chloro-2-methylquinoline (CAS 4965-33-7), for comparative purposes.

Property	7-Chloro-2-methylquinolin-4-ol	7-chloro-2-methylquinoline (Analogue)
CAS Number	15644-88-9	4965-33-7[8]
Molecular Formula	C ₁₀ H ₈ ClNO	C ₁₀ H ₈ ClN[8]
Molecular Weight	193.63 g/mol	177.63 g/mol [8][9]
Appearance	Solid	White to light brown crystalline powder[9][10]
Melting Point	Not available	75-77 °C[9]
Boiling Point	Not available	278.2 °C at 760 mmHg[9]

Spectroscopic Data (for analogue 7-chloro-2-methylquinoline):

- ¹H NMR: Spectral data for 7-chloro-2-methylquinoline is available and can be used as a reference for the aromatic proton signals.[11] The spectrum of **7-Chloro-2-methylquinolin-4-ol** would be expected to show similar aromatic proton signals, with the addition of a signal for the hydroxyl proton and a shift in the signals of the protons on the heterocyclic ring due to the presence of the hydroxyl group.

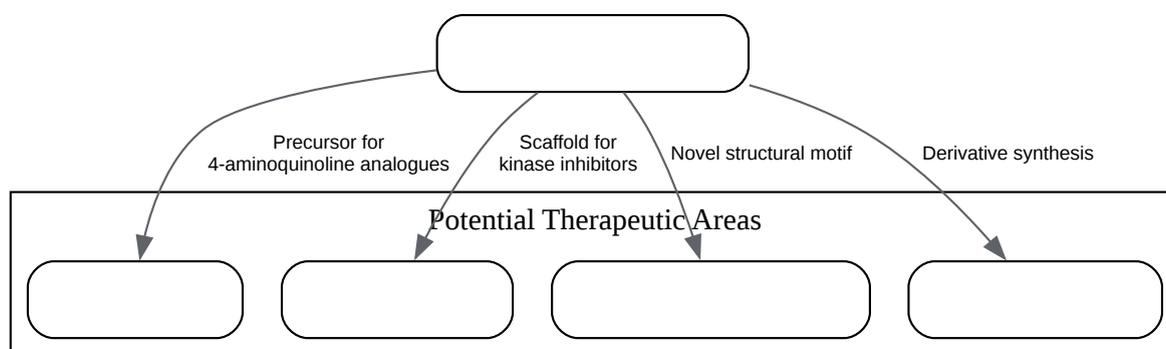
- ¹³C NMR: Carbon NMR data for 7-chloro-2-methylquinoline is also available.[12] For **7-Chloro-2-methylquinolin-4-ol**, the carbon spectrum would show a significant downfield shift for the carbon atom bearing the hydroxyl group (C4).
- Mass Spectrometry: The mass spectrum of 7-chloro-2-methylquinoline shows molecular ion peaks at m/z 177 and 179, corresponding to the chlorine isotopes.[8] For **7-Chloro-2-methylquinolin-4-ol**, the expected molecular ion peaks would be at m/z 193 and 195.
- Infrared (IR) Spectroscopy: The IR spectrum of **7-Chloro-2-methylquinolin-4-ol** would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which would be absent in the spectrum of 7-chloro-2-methylquinoline. Both compounds would exhibit characteristic absorptions for C-H and C=C aromatic stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of **7-Chloro-2-methylquinolin-4-ol** are not widely published, the broader class of 7-chloroquinoline derivatives has been extensively investigated for various therapeutic applications.

- Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. It is plausible that **7-Chloro-2-methylquinolin-4-ol** could serve as a precursor or starting material for the synthesis of novel antimalarial agents.[3]
- Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[2] Some 7-chloroquinoline derivatives have shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial and Antifungal Activity: The quinoline nucleus is present in several antibacterial and antifungal agents. Derivatives of 7-chloroquinoline have been reported to possess antimicrobial and antifungal properties.
- Neuroprotective Potential: Recent research has explored 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease.[13]

Given the established biological significance of the 7-chloroquinoline core, **7-Chloro-2-methylquinolin-4-ol** represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further biological evaluation of this compound and its derivatives is warranted.



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Caption: Potential therapeutic applications of **7-Chloro-2-methylquinolin-4-ol**.

Safety and Handling

For **7-Chloro-2-methylquinolin-4-ol** (CAS 15644-88-9), the following hazard information has been reported:

- Signal Word: Danger
- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For the related compound, 7-chloro-2-methylquinoline (CAS 4965-33-7), the following has been noted:[10]

- Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

- Precautionary Statements: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

General Laboratory Safety Practices:

- Use this compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
- Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

7-Chloro-2-methylquinolin-4-ol is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis can be readily achieved through the well-established Conrad-Limpach reaction. While specific biological data for this compound is limited, the extensive body of research on the 7-chloroquinoline scaffold strongly suggests its utility as a building block for the development of novel therapeutic agents. Further investigation into the biological activities of **7-Chloro-2-methylquinolin-4-ol** and its derivatives is a promising avenue for future research.

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